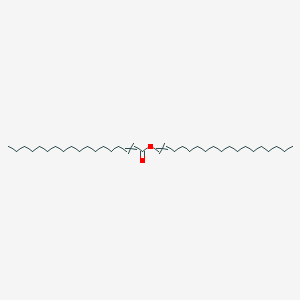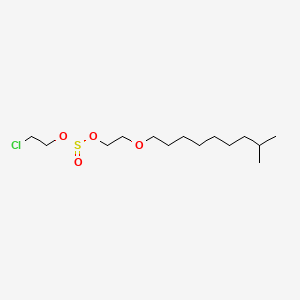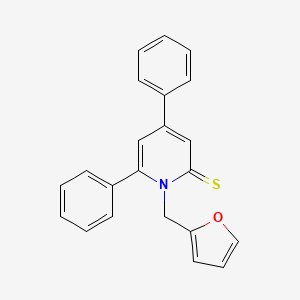
2(1H)-Pyridinethione, 1-(2-furanylmethyl)-4,6-diphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(1H)-Pyridinethione, 1-(2-furanylmethyl)-4,6-diphenyl- is an organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a pyridinethione ring substituted with furanylmethyl and diphenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyridinethione, 1-(2-furanylmethyl)-4,6-diphenyl- typically involves multi-step organic reactions. One common method includes the reaction of pyridinethione with furanylmethyl and diphenyl reagents under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2(1H)-Pyridinethione, 1-(2-furanylmethyl)-4,6-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as thiols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acids can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
2(1H)-Pyridinethione, 1-(2-furanylmethyl)-4,6-diphenyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studies related to enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an additive in chemical processes.
Mecanismo De Acción
The mechanism of action of 2(1H)-Pyridinethione, 1-(2-furanylmethyl)-4,6-diphenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2-Furanylmethyl)-1H-pyrrole
- 1-Furfurylpyrrole
- N-Furfurylpyrrole
Uniqueness
2(1H)-Pyridinethione, 1-(2-furanylmethyl)-4,6-diphenyl- is unique due to its specific substitution pattern and the presence of both furanylmethyl and diphenyl groups. This unique structure imparts distinct chemical and biological properties, differentiating it from other similar compounds.
Propiedades
Número CAS |
76950-90-8 |
|---|---|
Fórmula molecular |
C22H17NOS |
Peso molecular |
343.4 g/mol |
Nombre IUPAC |
1-(furan-2-ylmethyl)-4,6-diphenylpyridine-2-thione |
InChI |
InChI=1S/C22H17NOS/c25-22-15-19(17-8-3-1-4-9-17)14-21(18-10-5-2-6-11-18)23(22)16-20-12-7-13-24-20/h1-15H,16H2 |
Clave InChI |
IETWYLSUQACYGO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=S)N(C(=C2)C3=CC=CC=C3)CC4=CC=CO4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dipropyl [(methylamino)(phenyl)methyl]phosphonate](/img/structure/B14437019.png)
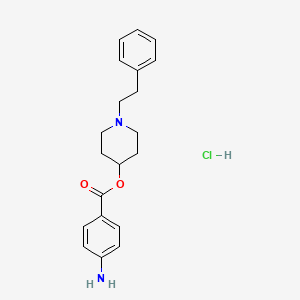
![N-(8-Methyl-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-5-yl)acetamide](/img/structure/B14437025.png)

![[(4-tert-Butyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane)](/img/structure/B14437030.png)
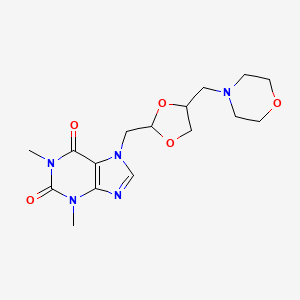
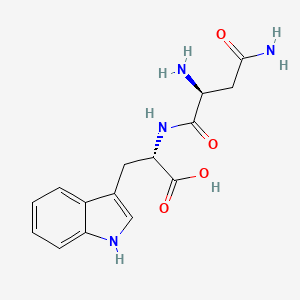

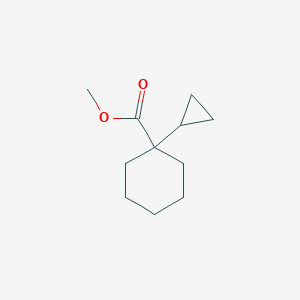
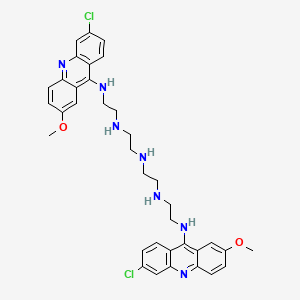

![2-[2-[[4-(Dihexylamino)-2-methylphenyl]methylidene]-1,1-dihydroxy-1-benzothiophen-3-ylidene]propanedinitrile](/img/structure/B14437071.png)
